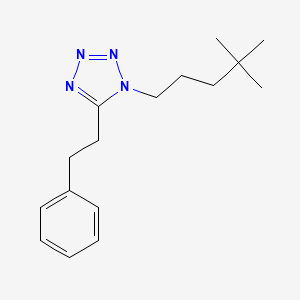![molecular formula C15H16N4O2S B7431695 N-[1-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]furan-3-carboxamide](/img/structure/B7431695.png)
N-[1-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as TH287 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
TH287 works by binding to the active site of MTH1, preventing it from carrying out its normal function of hydrolyzing oxidized nucleotides. This leads to the accumulation of these nucleotides, which can cause DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that TH287 has a selective effect on cancer cells, with minimal toxicity to normal cells. This makes it an attractive candidate for cancer treatment, as it can potentially reduce the side effects associated with traditional chemotherapy drugs.
Advantages and Limitations for Lab Experiments
One advantage of TH287 is its high potency, which allows for the use of lower concentrations in experiments. However, its limited solubility in water can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for TH287 research. One area of interest is the development of new cancer treatments that combine TH287 with other drugs to enhance its effectiveness. Additionally, TH287 has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, and further research in this area is warranted. Finally, the development of new analogs of TH287 with improved solubility and potency could lead to even more effective treatments for cancer and other diseases.
Synthesis Methods
The synthesis of TH287 involves a multi-step process that starts with the reaction of 5-methylthieno[2,3-d]pyrimidin-4-amine with (R)-2-bromo-1-phenylethan-1-ol to produce the intermediate compound. This intermediate is then reacted with furan-3-carboxylic acid to yield the final product, TH287.
Scientific Research Applications
TH287 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of the DNA repair enzyme MTH1, which is overexpressed in many cancer cells. Inhibition of this enzyme can lead to increased DNA damage and ultimately cell death, making TH287 a promising candidate for cancer treatment.
properties
IUPAC Name |
N-[1-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-7-22-15-12(9)13(17-8-18-15)16-5-10(2)19-14(20)11-3-4-21-6-11/h3-4,6-8,10H,5H2,1-2H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGBBQUTPAQYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NCC(C)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4,6-Dimethylpyrimidin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone](/img/structure/B7431613.png)
![3-[(4aS,7aS)-1-(thiophene-2-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7431614.png)
![N-[3-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclobutyl]furan-2-carboxamide](/img/structure/B7431624.png)
![3-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-propylfuran-2-carboxamide](/img/structure/B7431630.png)

![2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine](/img/structure/B7431644.png)
![N-cyclopropyl-N-[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7431645.png)

![3-methyl-N-[(2R)-2-[(3-propyl-1,2,4-thiadiazol-5-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7431669.png)
![5-amino-1-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B7431677.png)
![1,6-Dimethyl-4-[2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7431687.png)
![1-[(4aS,7aS)-6-(1,2-thiazole-3-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7431703.png)
![5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid](/img/structure/B7431719.png)
![N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine](/img/structure/B7431720.png)